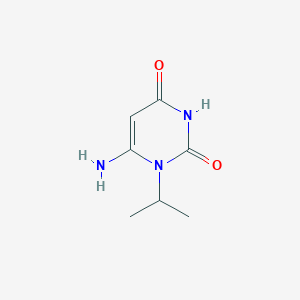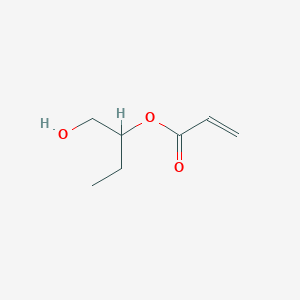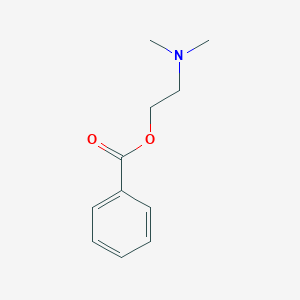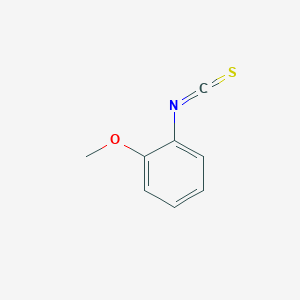
Isothiocyanate de 2-méthoxyphényle
Vue d'ensemble
Description
2-Methoxyphenyl isothiocyanate is an organic compound with the molecular formula C8H7NOS. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S).
Synthetic Routes and Reaction Conditions:
From Primary Amines: One common method involves the reaction of 2-methoxyaniline with thiophosgene (CSCl2) under controlled conditions to yield 2-methoxyphenyl isothiocyanate. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.
From Nitrogen Functional Groups: Another approach involves the conversion of 2-methoxyphenyl isocyanate to 2-methoxyphenyl isothiocyanate using sulfur-containing reagents like thiourea or ammonium thiocyanate.
Industrial Production Methods: Industrial production of 2-methoxyphenyl isothiocyanate often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.
Types of Reactions:
Substitution Reactions: 2-Methoxyphenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently employed solvents.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Isothiocyanate Adducts: Resulting from addition reactions with electrophiles.
Applications De Recherche Scientifique
2-Methoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Mécanisme D'action
Target of Action
2-Methoxyphenyl isothiocyanate primarily targets organic amines . It is used as a chemoselective reagent for an amine protection/deprotection sequence .
Mode of Action
The compound interacts with its targets through a chemically stable urea linkage . This linkage is employed for the protection and deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isothiocyanate enables its use as a new class of protecting groups, which can regenerate free amines after a convenient deprotection step .
Biochemical Pathways
These include inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .
Pharmacokinetics
It is known that the compound has a molecular weight of 165212 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 2-Methoxyphenyl isothiocyanate is the protection and deprotection of amino groups . This makes it a valuable tool in organic chemistry, particularly in the synthesis of complex molecules.
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that the action, efficacy, and stability of 2-Methoxyphenyl isothiocyanate are influenced by environmental factors such as pH.
Analyse Biochimique
Biochemical Properties
The chemoselective nature of 2-Methoxyphenyl isothiocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This is achieved through the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .
Molecular Mechanism
It is known that it can form a chemically stable urea linkage, which is used for the protection and deprotection of amino groups .
Temporal Effects in Laboratory Settings
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for 2-Methoxyphenyl isothiocyanate as a protecting group . More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenyl isothiocyanate
- Phenyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 2-Methoxyphenyl isothiocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate, the methoxy group can enhance its solubility and potentially alter its interaction with biological targets. This makes 2-methoxyphenyl isothiocyanate a valuable compound for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
1-isothiocyanato-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOOWJWWKWWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334404 | |
| Record name | 2-Methoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-04-8 | |
| Record name | 2-Methoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyphenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxyphenyl isothiocyanate revealed by the research?
A1: The research primarily focuses on the conformational behavior and vibrational characteristics of 2-Methoxyphenyl isothiocyanate. [] While the paper doesn't delve into its interactions with biological targets or its pharmacological properties, it utilizes computational methods to shed light on the molecule's structure. The study identifies different conformers of the molecule, indicating possible rotations around the single bond connecting the phenyl ring and the isothiocyanate group (-N=C=S). Further, it investigates the vibrational frequencies of these conformers, highlighting the presence of a phenomenon known as Fermi resonance, which affects specific vibrations within the molecule. [] This fundamental understanding of the molecule's structural dynamics is crucial for further investigations into its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


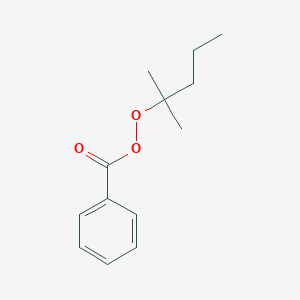
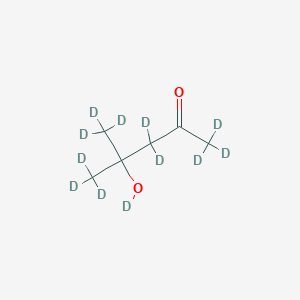
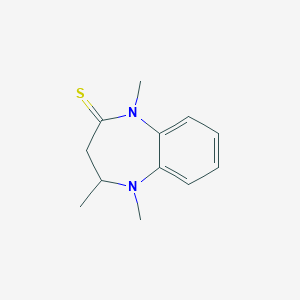
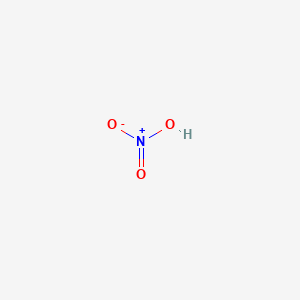
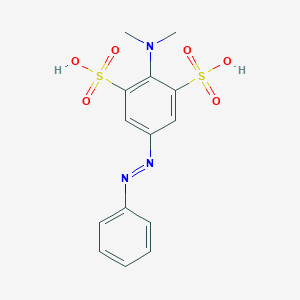

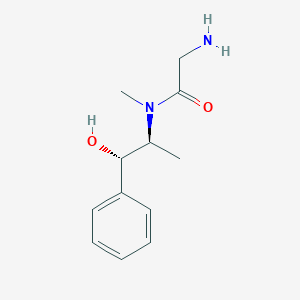
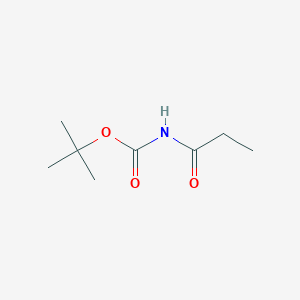
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
